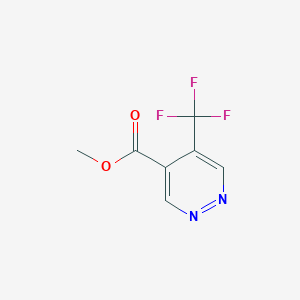

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-(trifluoromethyl)pyridazine-4-carboxylate exhibits significant biological activity, particularly as an anticancer agent.

Case Studies

- Anticancer Activity : A study evaluated various pyridazine derivatives, including this compound, for their ability to induce apoptosis in breast cancer cell lines such as T-47D and MDA-MB-231. The compound demonstrated a significant increase in apoptotic cells compared to untreated controls .

- Kinase Inhibition : In another investigation focusing on human kinases, this compound analogs were screened for their inhibitory effects. Several derivatives showed selective inhibition against specific kinases involved in cancer progression .

Applications in Medicinal Chemistry

This compound has potential applications in drug development:

- Pharmaceutical Development : Its unique structure makes it suitable for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

- Agrochemicals : Derivatives of trifluoromethylpyridazines have been utilized in developing crop protection products due to their efficacy against pests .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | C9H8F3N2O2 | Contains an amino group, enhancing solubility |

| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | C10H8F3N3O2 | Features a pyrrolo structure with distinct pharmacological properties |

| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | C8H6ClF3N2O2 | Contains a chlorine atom affecting reactivity |

The unique trifluoromethyl substitution on the pyridazine ring differentiates this compound from these compounds, influencing its solubility, stability, and interaction with biological targets .

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

- Methyl pyridazine-4-carboxylate

- 5-(trifluoromethyl)pyridazine-4-carboxylic acid

- Methyl 5-fluoro-2-(trifluoromethyl)-4-pyridinecarboxylate

Comparison: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Biological Activity

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following characteristics:

- Chemical Formula : C8H6F3N2O2

- Molecular Weight : Approximately 202.12 g/mol

- Functional Groups : Contains a pyridazine ring, a trifluoromethyl group, and a carboxylate ester functional group.

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways and targets remain to be fully elucidated. Its structural analogs have shown promise in targeting cancer cells without significant cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals important insights:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | C8H7F3N2O2 | Contains an amino group, enhancing solubility and potential biological activity |

| Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | C9H7F3N2O2 | Features a pyrrolo structure, which may impart different pharmacological properties |

| Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | C8H6ClF3N2O2 | Contains a chlorine atom, affecting reactivity and biological interactions |

The trifluoromethyl substitution is particularly noteworthy as it can significantly enhance the compound's solubility and stability in biological systems, thereby influencing its interaction with target proteins.

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Activity :

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)pyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWODYRITNUBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=NC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.